molecular formula C10H11N3S B15274338 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15274338
M. Wt: 205.28 g/mol
InChI Key: GWHBHUIITAPQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone or β-ketoester under acidic or basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for various applications:

Mechanism of Action

The mechanism of action of 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the specific fusion of the thiophene ring with the pyrazolo[1,5-a]pyrimidine core, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

7-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h2-3,5-7,9,11H,1,4H2

InChI Key

GWHBHUIITAPQJK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1C3=CSC=C3

Origin of Product

United States

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